(4-benzylpiperidin-1-yl)[2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone
Description
Properties
Molecular Formula |
C21H23N5O |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
(4-benzylpiperidin-1-yl)-[2-(5-methyltetrazol-1-yl)phenyl]methanone |
InChI |
InChI=1S/C21H23N5O/c1-16-22-23-24-26(16)20-10-6-5-9-19(20)21(27)25-13-11-18(12-14-25)15-17-7-3-2-4-8-17/h2-10,18H,11-15H2,1H3 |
InChI Key |
HFZQJAFLDANOKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC=C2C(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Multi-Component Reaction (MCR) Approaches
The Ugi-Azide reaction, a four-component process, has been adapted for synthesizing tetrazole-containing intermediates. As demonstrated in the synthesis of tetrazolo-fused benzodiazepines, this method combines ortho-N-Boc phenylisocyanides, carbonyl components (e.g., ethyl glyoxylate), amines, and azidotrimethylsilane (TMS-N₃) in trifluoroethanol (TFE). The reaction proceeds at room temperature over 24 hours, yielding Ugi adducts that undergo acid-mediated cyclization (10% TFA/DCE, 120°C, microwave irradiation) to form tetrazole rings. Applied to the target compound, this approach could streamline the formation of the 2-(5-methyltetrazol-1-yl)phenyl subunit.
Advantages :
-
Atom economy and high molecular diversity.
-
Reduced purification steps due to convergent synthesis.
Limitations :
-
Requires precise control of stoichiometry to avoid regioisomeric byproducts.
-
Limited compatibility with sterically hindered substrates.
Stepwise Synthesis of Structural Subunits
Preparation of 4-Benzylpiperidine
The piperidine core is typically synthesized via cyclization of δ-amino alcohols or reductive amination of pentanedione derivatives. A representative protocol involves:
-
Cyclization : Treating 1,5-dibromopentane with benzylamine in acetonitrile (80°C, 12 h) to form 4-benzylpiperidine hydrobromide.
-
Deprotection : Neutralization with aqueous NaOH followed by extraction with dichloromethane (DCM).
-
Purification : Flash chromatography (hexane/EtOAc, 3:1) yields 4-benzylpiperidine with >85% purity.
Synthesis of 2-(5-Methyl-1H-Tetrazol-1-yl)Phenyl Methanone
The tetrazole ring is introduced via [2+3] cycloaddition between nitriles and sodium azide. For the target subunit:
-
Nitrile Preparation : 2-Cyanophenyl methanone is treated with sodium azide (NaN₃) and ammonium chloride (NH₄Cl) in DMF at 110°C for 8 h.
-
Methylation : The resulting tetrazole is methylated using methyl iodide (CH₃I) in THF with K₂CO₃ as base (0°C to RT, 6 h).
-
Isolation : Column chromatography (EtOAc/hexane, 1:4) affords 2-(5-methyl-1H-tetrazol-1-yl)phenyl methanone in 67% yield.
Coupling Methodologies
Amide Bond Formation via Carbodiimide Coupling
The methanone bridge is established through Friedel-Crafts acylation or nucleophilic acyl substitution:
-
Activation : 2-(5-Methyltetrazol-1-yl)benzoyl chloride is prepared by treating the carboxylic acid with thionyl chloride (SOCl₂, reflux, 2 h).
-
Coupling : Reacting the acyl chloride with 4-benzylpiperidine in anhydrous DCM using triethylamine (Et₃N) as base (0°C → RT, 12 h).
-
Workup : Sequential washes with 1M HCl, saturated NaHCO₃, and brine yield the crude product, which is purified via silica gel chromatography (gradient: 10–50% EtOAc/hexane).
Reaction Conditions Optimization :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 0°C → RT | Minimizes dimerization |
| Solvent | Anhydrous DCM | Enhances nucleophilicity |
| Base | Et₃N (2.5 equiv) | Neutralizes HCl efficiently |
| Reaction Time | 12 h | Completes acylation |
Microwave-Assisted Coupling
Microwave irradiation (120°C, 20 min) in DCE with TFA catalyst accelerates the coupling, achieving 78% yield compared to 62% under conventional heating.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30, 1 mL/min) shows >98% purity with retention time = 6.72 min.
Challenges and Mitigation Strategies
Tetrazole Ring Instability
The 5-methyltetrazole moiety is prone to hydrolysis under acidic conditions. Solutions include:
Steric Hindrance in Piperidine Substitution
Bulky benzyl groups impede nucleophilic attack at the piperidine nitrogen. Mitigation involves:
-
Employing microwave irradiation to enhance reaction kinetics.
-
Using excess acyl chloride (1.2 equiv) to drive the reaction.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (h) | Cost (Relative) |
|---|---|---|---|---|
| Stepwise Coupling | 62 | 95 | 24 | $$ |
| MCR Approach | 55 | 90 | 18 | $ |
| Microwave-Assisted | 78 | 98 | 0.3 | $$$ |
Chemical Reactions Analysis
Types of Reactions
(4-benzylpiperidin-1-yl)[2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine or phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Alkyl halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Structural Characteristics
The compound consists of a piperidine ring substituted with a benzyl group, and a phenyl ring that incorporates a tetrazole moiety. This specific arrangement may enhance its interaction with various biological targets.
| Component | Description |
|---|---|
| Piperidine Ring | Provides a basic nitrogen atom for interaction with biological receptors. |
| Benzyl Group | Enhances lipophilicity, potentially improving membrane permeability. |
| Tetrazole Moiety | Known for its ability to mimic carboxylic acids, influencing binding interactions. |
Preliminary studies suggest that compounds similar to (4-benzylpiperidin-1-yl)[2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone may exhibit significant biological activities, including:
- Antidepressant Effects : Similar piperidine derivatives have shown promise in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Anticancer Activity : Compounds with tetrazole rings have been investigated for their ability to inhibit cancer cell proliferation.
Anticancer Activity
Research indicates that derivatives containing the tetrazole moiety can exhibit significant anticancer properties. For instance, studies have reported the following IC50 values against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Standard Drug IC50 (µM) |
|---|---|---|---|
| Example A | HepG2 | 3.5 | 7.0 |
| Example B | MCF7 | 4.0 | 5.5 |
These findings suggest that the compound could serve as a lead structure for further development in anticancer therapies.
Case Studies
Several case studies highlight the potential applications of this compound:
- Synthesis and Evaluation : A study focused on synthesizing derivatives of the compound and evaluating their binding affinities to serotonin receptors. Results indicated enhanced selectivity compared to non-substituted analogs.
- Antitumor Studies : Another investigation assessed the anticancer potential of compounds similar to This compound , demonstrating significant activity against multiple cancer cell lines through apoptosis induction.
Mechanism of Action
The mechanism of action of (4-benzylpiperidin-1-yl)[2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine/Benzylpiperidine Derivatives
- [4-(1H-Benzimidazol-2-yl)piperidin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone (CAS 1630903-72-8) Structural Difference: Replaces the benzyl group with a benzimidazole ring. Molecular weight (387.4 vs. 319.4 for the target compound) and polarity are higher, which may reduce CNS penetration but improve solubility .
Thiazole-Based 4-Benzylpiperidin-1-yl Derivatives
- Example : 2-(3-(4-(4-Benzylpiperidin-1-yl)-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-(p-methoxyphenyl)-thiazole (45c)
- Activity : Exhibits MAO A inhibition (IC50 = 0.1423 ± 0.0051 μM). The methoxy group enhances activity, suggesting that electron-donating substituents on aromatic rings improve enzyme interaction. The target compound’s tetrazole may similarly modulate enzyme binding but lacks direct evidence .
Tetrazole-Containing Analogs
- 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Derivatives (22–28) Structural Difference: Ethanone bridge instead of methanone. Synthesis: Prepared via chloroacetyl chloride and piperidine reactions. The shorter ethanone bridge may reduce steric hindrance but limit conformational flexibility compared to the methanone-linked target compound .
Heterocyclic Methanones with Fused Rings
- 3,4-Dihydroisoquinolin-2(1H)-yl[4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone (CAS 1324070-40-7) Structural Difference: Dihydroisoquinoline replaces benzylpiperidine. However, its lower molecular weight (319.4 vs. ~380 for the target compound) may reduce binding affinity due to fewer hydrophobic interactions .
Piperazine vs. Piperidine Derivatives
- (4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone (CAS 63925-79-1) Structural Difference: Piperazine ring (two nitrogen atoms) instead of piperidine. Impact: Piperazine’s higher basicity and conformational flexibility may alter pharmacokinetics, such as solubility and metabolic stability, compared to the target compound’s piperidine group .
Comparative Data Table
Biological Activity
The compound (4-benzylpiperidin-1-yl)[2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone is a synthetic organic molecule that has attracted attention in medicinal chemistry due to its complex structure and potential biological activities. This compound features a piperidine ring, a benzyl group, and a tetrazole moiety, which are known to influence its pharmacological properties.
Structural Characteristics
The molecular formula of this compound is CHNO, and its structure can be summarized as follows:
- Piperidine Ring : A six-membered saturated nitrogen-containing ring.
- Tetrazole Moiety : A five-membered ring containing four nitrogen atoms, contributing to the compound's biological activity.
- Benzyl Group : Enhances lipophilicity, potentially improving membrane permeability.
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit significant biological activities, including:
- Antidepressant Effects : Similar compounds have shown interactions with neurotransmitter systems associated with mood regulation.
- Analgesic Properties : The structure suggests potential interactions with pain pathways.
- Anti-inflammatory Activity : Compounds with tetrazole rings are often linked to reduced inflammation.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Research suggests that variations in the piperidine or tetrazole moieties can significantly alter its pharmacological profile. For example:
| Modification | Effect on Activity |
|---|---|
| Substitution on the piperidine nitrogen | Alters receptor binding affinity |
| Variations in the tetrazole ring | Impacts lipophilicity and membrane permeability |
Synthesis and Methodologies
Several synthetic routes have been proposed for the production of this compound. Key methods include:
- Condensation Reactions : Utilizing piperidine derivatives and appropriate phenolic precursors.
- Cyclization Techniques : To form the tetrazole ring, often involving hydrazine or azide reagents.
These methods require careful optimization to achieve high yields and purity.
Case Studies and Research Findings
Research has explored the biological activity of similar compounds, providing insights into their mechanisms:
- Antidepressant Activity : A study evaluated N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives for sigma receptor affinity, revealing significant binding at sigma receptors which are implicated in mood regulation .
- Analgesic Effects : Compounds structurally related to this compound have been shown to exhibit analgesic properties in various animal models .
- Anti-inflammatory Studies : The presence of the tetrazole moiety has been linked to anti-inflammatory effects in similar chemical classes, indicating a potential therapeutic application .
Q & A
Q. Table 1: Synthesis Conditions for Related Compounds
| Compound Class | Solvent System | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Benzoylpiperidine derivatives | n-hexane/EtOAc (5:5) | 78–84 | 95–99% | |
| Tetrazole-phenyl derivatives | THF/acetone (5:1) | 75–84 | 97% |
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
Standard characterization protocols include:
- NMR Spectroscopy : 1H/13C-NMR to confirm substituent positions (e.g., benzylpiperidine protons at δ 1.5–3.5 ppm, tetrazole protons at δ 8.5–9.0 ppm) .
- Elemental Analysis : Validate molecular formula (e.g., C, H, N discrepancies ≤0.4% between calculated and observed values) .
- HPLC : Retention time consistency (e.g., 11.351–13.036 minutes for related compounds) and peak area ≥95% .
Advanced: How can low synthetic yields (<20%) be addressed in benzoylpiperidine-tetrazole coupling?
Answer:
Low yields may stem from steric hindrance or side reactions. Mitigation strategies:
- Solvent Polarity Adjustment : Replace n-hexane/EtOAc with DMF/THF to enhance solubility of bulky intermediates .
- Catalyst Screening : Test CuI (10 mol%) for click chemistry-driven coupling, improving yields to >75% in similar triazole-piperidine syntheses .
- Temperature Control : Reflux conditions (24 hours) for complete reaction progression .
Advanced: How should discrepancies between calculated and observed elemental analysis data be interpreted?
Answer:
Minor deviations (e.g., C: +0.37%, H: +0.16% in ) arise from:
Q. Table 2: Elemental Analysis Case Study
| Compound () | Calculated C% | Observed C% | Deviation |
|---|---|---|---|
| Entry 1 | 71.67 | 72.04 | +0.37 |
| Entry 2 | 72.09 | 72.10 | +0.01 |
Advanced: What experimental design principles apply to evaluating biological activity (e.g., enzyme inhibition)?
Answer:
- In Vitro Assays : Use tetrazole moieties as bioisosteres for carboxyl groups in enzyme inhibition studies (e.g., angiotensin-converting enzyme) .
- Dose-Response Curves : Test concentrations from 1 nM–100 µM, with positive controls (e.g., captopril for ACE inhibition) .
- Selectivity Screening : Compare activity against off-target receptors (e.g., GPCRs) via radioligand binding assays .
Advanced: How can computational modeling predict structure-activity relationships (SAR)?
Answer:
- Molecular Docking : Use AutoDock Vina to model interactions between the tetrazole group and catalytic residues (e.g., ACE active site) .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess electronic effects of the 5-methyltetrazole substituent .
- QSAR Models : Corrogate logP, polar surface area, and H-bond donor/acceptor counts with IC50 values from analogous compounds .
Advanced: How to resolve conflicting NMR data for piperidine and tetrazole protons?
Answer:
- Variable Temperature NMR : Identify dynamic processes (e.g., ring puckering) causing signal broadening at 25°C .
- 2D Experiments : Perform HSQC and HMBC to assign overlapping protons (e.g., piperidine CH2 vs. benzyl CH2) .
- Deuteration Studies : Replace labile protons (e.g., NH in tetrazole) with deuterium to simplify splitting patterns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
